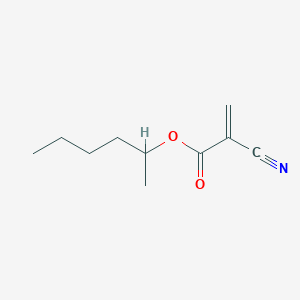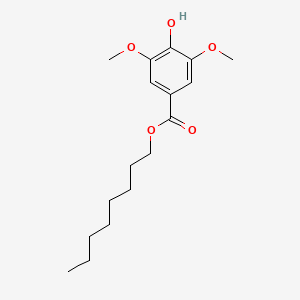
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester is an organic compound with the molecular formula C16H24O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with hydroxy and methoxy groups, and the carboxyl group is esterified with an octyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with octanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The ester group can also undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid): Similar structure but lacks the octyl ester group.
Vanillic acid (4-hydroxy-3-methoxybenzoic acid): Similar structure but has only one methoxy group.
Protocatechuic acid (3,4-dihydroxybenzoic acid): Similar structure but has two hydroxy groups instead of methoxy groups.
Uniqueness
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester is unique due to the presence of the octyl ester group, which imparts different physicochemical properties compared to its analogs. This modification can enhance its solubility, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
177959-99-8 |
|---|---|
Molecular Formula |
C17H26O5 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
octyl 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C17H26O5/c1-4-5-6-7-8-9-10-22-17(19)13-11-14(20-2)16(18)15(12-13)21-3/h11-12,18H,4-10H2,1-3H3 |
InChI Key |
FIQXZZCOIPBKNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)


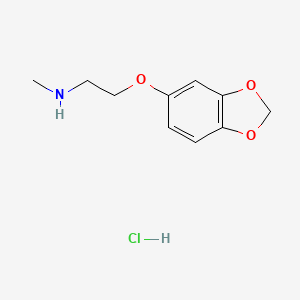

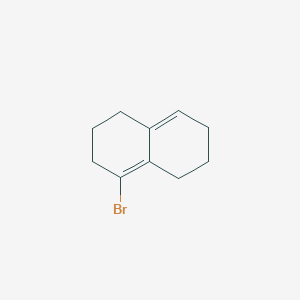



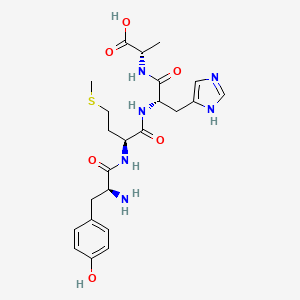
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)
